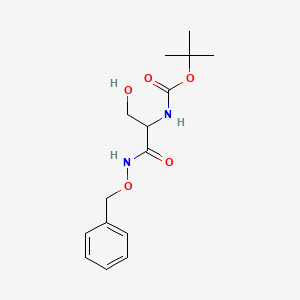

HOCH2CH(NH-t-Boc)CONHOBn

Cat. No. B8576785

M. Wt: 310.35 g/mol

InChI Key: BEXBKUKHTOBXHW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06403623B1

Procedure details

The 2,3-diaminopropionic acid esters, NH2—CH—[CH(R3)—NH2]—C(O)ester, are prepared as follows. t-Boc protected serine, HOCH2CH(NH-t-Boc)COOH, is coupled with O-benzylhydroxylamine at pH 4-5 with EDC HCl to provide the hydroxamate, HOCH2CH(NH-t-Boc)CONHOBn. The latter is cyclized in acetonitrile with triphenylphosphene-carbon tetrachloride in the presence of triethylamine to form the β-lactam, 1-benzyloxy-3-t-Boc-aminoazetidin-2-one. The β-lactam is then saponified with lithium hydroxide to provide, in 100% yield, the 2,3-diaminopropionic acid derivative, BnONHCH2CH(NH-t-Boc)COOH. In the above Bn is benzyl. The carboxylic acid group of the derivative obtained is esterified for use in the coupling reaction of Reaction scheme 3. The OBn protecting group is left intact during the coupling reaction while the t-Boc protecting group is removed to provide the free amino group involved in the coupling. Following amide formation the OBn group is removed via hydrogenation to provide the free amino amide ester for cyclization to the imidazoline. The above sequence of reactions is illustrated below.

[Compound]

Name

2,3-diaminopropionic acid esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

NH2—CH—[CH(R3)—NH2]—C(O)ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

N[C@H](C(O)=O)CO.[OH:8][CH2:9][CH:10]([C:19]([OH:21])=O)[NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13].[CH2:22]([O:29][NH2:30])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.CCN=C=NCCCN(C)C.Cl>>[OH:8][CH2:9][CH:10]([C:19]([NH:30][O:29][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:21])[NH:11][C:12]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:13] |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

2,3-diaminopropionic acid esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

NH2—CH—[CH(R3)—NH2]—C(O)ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CO)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(NC(=O)OC(C)(C)C)C(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)ON

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCN=C=NCCCN(C)C.Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC(NC(=O)OC(C)(C)C)C(=O)NOCC1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |